2,4-Dibromonicotinaldehyde

Description

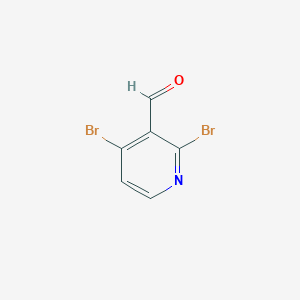

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLALYLVGBOCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649912 | |

| Record name | 2,4-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-91-0 | |

| Record name | 2,4-Dibromopyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128071-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromonicotinaldehyde, a halogenated pyridine derivative, is a versatile building block in organic synthesis with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery. The strategic positioning of two bromine atoms and an aldehyde group on the pyridine ring offers multiple reaction sites for the generation of diverse molecular architectures. This document aims to serve as a valuable resource for researchers by consolidating key technical data, outlining a putative synthetic protocol, and exploring the prospective utility of this compound in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 128071-91-0, is a solid at room temperature.[1] Its chemical structure consists of a pyridine ring substituted with two bromine atoms at positions 2 and 4, and a formyl (aldehyde) group at position 3. The presence of the electron-withdrawing bromine atoms and the aldehyde group significantly influences the reactivity of the pyridine ring.

| Property | Value | Reference |

| CAS Number | 128071-91-0 | [1][2][3] |

| Molecular Formula | C₆H₃Br₂NO | [2][3] |

| Molecular Weight | 264.90 g/mol | [2][3] |

| Synonyms | 2,4-Dibromopyridine-3-carboxaldehyde | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Comparative Data for Related Compounds:

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 5-Bromonicotinaldehyde | 98-102 | |

| 2,4-Dichlorophenoxyacetic acid | 138 | 160 @ 4 mmHg[4] |

| 2,4-Dinitrobenzaldehyde | 66-70 | 190 @ 10 mmHg[5] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles and synthetic methods for analogous compounds.

Putative Synthetic Protocol: Directed Ortho-Metalation and Bromination

A potential strategy for the synthesis of this compound could involve a multi-step process starting from 3-pyridinecarboxaldehyde (nicotinaldehyde). This approach would leverage directed ortho-metalation to introduce the bromine atoms at the desired positions.

Experimental Protocol:

-

Protection of the Aldehyde: The aldehyde group of nicotinaldehyde is first protected to prevent its reaction in subsequent steps. This can be achieved by reacting it with an appropriate protecting group, such as ethylene glycol in the presence of an acid catalyst, to form a cyclic acetal.

-

Directed Ortho-Metalation and Bromination at C4: The nitrogen atom of the pyridine ring can direct lithiation to the C4 position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting organolithium intermediate is then quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to introduce the first bromine atom.

-

Second Directed Ortho-Metalation and Bromination at C2: The protected 4-bromonicotinaldehyde can then undergo a second directed ortho-metalation. The directing group in this step would be the acetal, which can direct lithiation to the C2 position. Subsequent quenching with a bromine source will yield the 2,4-dibrominated product.

-

Deprotection: The final step involves the removal of the protecting group from the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis to regenerate the aldehyde, yielding this compound.

Reactivity and Potential for Further Functionalization

The chemical structure of this compound offers several avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination to form amines, oxidation to carboxylic acids, and participation in condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel condensations).

-

Bromine Atoms: The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8][9][10] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2 and 4 positions of the pyridine ring, enabling the creation of large and diverse chemical libraries for drug screening.

Applications in Medicinal Chemistry and Drug Development

While direct biological activity data for this compound is scarce, its structural motifs are present in numerous biologically active compounds. The pyridine core is a well-established scaffold in medicinal chemistry, and the presence of bromine atoms can enhance biological activity and modulate pharmacokinetic properties.[11]

Potential as a Scaffold for Bioactive Molecules

Derivatives of substituted nicotin-aldehydes and nicotinic acids have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[12][13][14][15][16] For instance, certain nicotinic acid derivatives have shown potential as anti-inflammatory agents.[13] The aldehyde functionality in this compound provides a synthetic entry point to a variety of heterocyclic systems known to possess medicinal value.

Role in the Synthesis of Kinase Inhibitors

The biaryl structures that can be generated from this compound via Suzuki coupling are common features in many kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily diversify the substituents at the 2 and 4 positions of the pyridine ring makes this compound an attractive starting material for the development of novel kinase inhibitor libraries.

Exploration of Antimicrobial and Other Therapeutic Areas

Brominated compounds, in general, have been explored for their antimicrobial properties.[11] Cinnamaldehyde derivatives, which share the α,β-unsaturated aldehyde motif that can be formed from nicotin-aldehydes, have been investigated as antimicrobial agents that inhibit bacterial cell division.[17] Furthermore, various nicotine analogs and derivatives have been synthesized and evaluated for their potential as ligands for neuronal nicotinic acetylcholine receptors and as pharmacotherapies for smoking cessation.[18][19]

The general workflow for leveraging a building block like this compound in a drug discovery program is outlined below.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. bldpharm.com [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrobenzaldehyde | 528-75-6 [m.chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Account Suspended [tethyschemical.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity | European Journal of Biological Research [journals.tmkarpinski.com]

- 15. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]

- 18. Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Dibromonicotinaldehyde for Researchers

This document provides essential technical data on 2,4-Dibromonicotinaldehyde, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, presenting core molecular information and a generalized workflow for its synthesis and characterization.

Core Molecular Data

Key quantitative data for this compound are summarized in the table below, offering a clear reference for experimental design and analysis.

| Property | Value | Citations |

| Molecular Formula | C₆H₃Br₂NO | [1][2] |

| Molecular Weight | 264.90 g/mol | [1][2][3] |

| CAS Number | 128071-91-0 | [2][3] |

| Synonyms | 2,4-Dibromopyridine-3-carboxaldehyde, 2,4-Dibromo-3-formylpyridine | [1][3] |

| Melting Point | 106-110 °C | [3] |

Experimental Protocols

Similarly, specific signaling pathways involving this compound have not been elucidated in the provided search results. Its structural similarity to other pyridine-based compounds suggests potential interactions with various biological targets, which would require dedicated pharmacological screening and molecular biology studies to identify.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound. This serves as a logical framework for researchers undertaking its preparation and validation.

Caption: A generalized workflow for chemical synthesis, purification, and characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromonicotinaldehyde, also known as 2,4-dibromopyridine-3-carboxaldehyde, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive aldehyde group and two bromine atoms on the pyridine ring, making it a versatile building block for the synthesis of more complex heterocyclic compounds and potential pharmaceutical agents. The strategic placement of the bromo- and formyl-substituents allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and further derivatization of the aldehyde. This guide provides a comprehensive overview of a plausible synthetic route and the key characterization parameters for this compound, designed to support professionals in research and drug development.

Synthesis of this compound

Proposed Reaction Scheme

The synthesis can be envisioned as a two-step process starting from a suitable pyridinemethanol derivative, followed by oxidation. A common and efficient method for the selective oxidation of primary alcohols to aldehydes utilizes manganese dioxide (MnO₂).

Step 1: Synthesis of (2,4-dibromopyridin-3-yl)methanol (Not detailed) This intermediate is assumed to be available or synthesized via established methods for bromination and functional group manipulation of pyridine rings.

Step 2: Oxidation to this compound

(2,4-dibromopyridin-3-yl)methanol → this compound

Experimental Protocol: Oxidation of (2,4-dibromopyridin-3-yl)methanol

This protocol is a representative procedure based on standard oxidation reactions of primary alcohols to aldehydes using manganese dioxide.

Materials:

-

(2,4-dibromopyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Celite® (or other filter aid)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a solution of (2,4-dibromopyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 20 mL per gram of substrate) in a round-bottom flask, add activated manganese dioxide (MnO₂, 5-10 eq).

-

Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3).

-

If the reaction is slow, gently heat the mixture to reflux (approx. 40°C) and continue monitoring by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite® in a Buchner funnel to remove the manganese dioxide solids.

-

Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.

-

Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound as a solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. Below are the key physical properties and the expected spectroscopic data based on its chemical structure.

Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 128071-91-0 | [1][2] |

| Molecular Formula | C₆H₃Br₂NO | [1][3] |

| Molecular Weight | 264.90 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 106-110 °C | [1][4] |

| Boiling Point | 313.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 2.09 g/cm³ (Predicted) | [1] |

Spectroscopic Data

The following data are predicted based on the structure of this compound and general principles of spectroscopy for similar aromatic aldehydes.

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.2 - 10.4 | Singlet (s) | Aldehyde H (CHO) |

| ~8.6 - 8.7 | Doublet (d) | Pyridine H-6 |

| ~8.0 - 8.1 | Doublet (d) | Pyridine H-5 |

Note: The pyridine protons H-5 and H-6 form an AX system and should appear as doublets with a small coupling constant (J).

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 - 192 | Aldehyde C (CHO) |

| ~152 - 155 | Pyridine C-6 |

| ~145 - 148 | Pyridine C-4 (C-Br) |

| ~135 - 138 | Pyridine C-5 |

| ~125 - 128 | Pyridine C-2 (C-Br) |

| ~122 - 125 | Pyridine C-3 (C-CHO) |

Note: Carbons attached to bromine (C-2, C-4) are quaternary and may show weaker signals.[5]

Table 2.3: Predicted IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820, ~2720 | Medium | C-H Stretch (Fermi doublet for aldehyde) |

| ~1700 - 1715 | Strong | C=O Stretch (Aldehyde carbonyl) |

| ~1540 - 1580 | Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1400 - 1450 | Medium | C=C and C=N Ring Stretching (Pyridine) |

| ~800 - 850 | Strong | C-H Out-of-plane Bending |

| ~600 - 700 | Medium | C-Br Stretch |

Table 2.4: Predicted Mass Spectrometry Data (EI)

| m/z Value | Interpretation |

| 263, 265, 267 | Molecular Ion [M]⁺ cluster due to two bromine isotopes (⁷⁹Br, ⁸¹Br) in a ~1:2:1 ratio |

| 262, 264, 266 | [M-H]⁺ fragment cluster |

| 234, 236, 238 | [M-CHO]⁺ fragment cluster |

| 184, 186 | [M-Br]⁺ fragment |

| 156, 158 | [M-Br-CO]⁺ fragment |

| 75 | [C₄H₃N]⁺ fragment |

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments.[6]

Visualization of Workflows and Pathways

Synthesis Pathway

The following diagram illustrates the proposed synthetic transformation from the precursor alcohol to the final aldehyde product.

Caption: Proposed synthesis of this compound via oxidation.

Experimental Workflow

The general workflow for the synthesis and characterization process is outlined below, from the initial reaction to final analytical confirmation.

Caption: General workflow for synthesis, purification, and characterization.

Conclusion

This compound is a valuable synthetic intermediate. This guide provides a practical framework for its synthesis via a plausible oxidation route and outlines its key characterization parameters. The presented data, including physical properties and predicted spectroscopic values, serves as a crucial reference for researchers in confirming the synthesis and purity of this compound, thereby facilitating its application in drug discovery and the development of novel chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. 128071-91-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2,4-DIBROMOPYRIDINE-3-CARBOXALDEHYDE | 128071-91-0 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 128071-91-0 | CAS DataBase [m.chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 2,4-Dibromonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,4-dibromonicotinaldehyde (CAS No. 128071-91-0). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted data based on established spectroscopic principles and analysis of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this compound in a laboratory setting.

Molecular Structure and Properties

This compound, also known as 2,4-dibromopyridine-3-carboxaldehyde, possesses a pyridine ring substituted with two bromine atoms and an aldehyde group. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Molecular Formula: C₆H₃Br₂NO Molecular Weight: 264.90 g/mol

Predicted Spectral Data

The following sections detail the predicted spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on the analysis of similar brominated pyridine and aromatic aldehyde compounds. Actual experimental values may vary.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the aldehyde proton. The electron-withdrawing effects of the bromine atoms and the aldehyde group will cause the proton signals to appear in the downfield region of the spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.2 | Singlet (s) | - | Aldehyde proton (-CHO) |

| ~8.6 | Doublet (d) | ~5.0 | H-6 |

| ~7.9 | Doublet (d) | ~5.0 | H-5 |

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display six distinct signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the aldehyde group. The signals for the carbons directly bonded to the bromine atoms are expected to appear at a lower chemical shift compared to the other ring carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Aldehyde) |

| ~155 | C-6 |

| ~152 | C-2 |

| ~140 | C-4 |

| ~130 | C-5 |

| ~125 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1705 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1470 | Medium to Strong | C=C and C=N stretch (aromatic ring) |

| ~1200 | Medium | C-H in-plane bend |

| ~850 | Strong | C-H out-of-plane bend |

| ~700-600 | Medium to Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion.

| m/z Value | Relative Abundance | Assignment |

| 263 | ~50% | [M]⁺ with two ⁷⁹Br |

| 265 | 100% | [M+2]⁺ with one ⁷⁹Br and one ⁸¹Br |

| 267 | ~50% | [M+4]⁺ with two ⁸¹Br |

| 236/238/240 | Variable | [M-CHO]⁺ |

| 184/186 | Variable | [M-Br]⁺ |

| 156/158 | Variable | [M-Br-CO]⁺ |

| 76 | Variable | [C₅H₂N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Chemical Reactivity of 2,4-Dibromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromonicotinaldehyde is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with two bromine atoms at positions amenable to various coupling reactions and an aldehyde group capable of a wide range of transformations, makes it a valuable building block for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, presenting key reactions, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Reactivity Profile

The chemical reactivity of this compound is primarily dictated by three key features: the aldehyde functional group and the two bromine substituents on the pyridine ring. The bromine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution and, more significantly, to palladium-catalyzed cross-coupling reactions. The aldehyde group, on the other hand, readily undergoes nucleophilic addition and condensation reactions. The pyridine nitrogen also influences the reactivity of the ring, making the adjacent positions more electrophilic.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been explored with substrates structurally similar to this compound, such as 2,4-dibromopyridine. These studies provide valuable insights into the expected regioselectivity of this compound.

Regioselectivity:

In palladium-catalyzed Suzuki-Miyaura reactions of 2,4-dibromopyridine, the coupling typically occurs preferentially at the C2 position. This regioselectivity is attributed to the higher electrophilicity of the C2 position, which is directly adjacent to the nitrogen atom of the pyridine ring. This makes the C2-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. It is therefore highly probable that this compound will exhibit similar C2-selectivity in Suzuki-Miyaura couplings, affording 2-aryl-4-bromonicotinaldehydes as the major products.

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq.) and the corresponding arylboronic acid (1.1-1.5 eq.) in a suitable solvent such as a mixture of 1,4-dioxane and water, is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-4-bromonicotinaldehyde.

Table 1: Predicted Products of Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Predicted Major Product |

| Phenylboronic acid | 2-Phenyl-4-bromonicotinaldehyde |

| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-bromonicotinaldehyde |

| 3-Tolylboronic acid | 2-(3-Tolyl)-4-bromonicotinaldehyde |

Note: The yields for these specific reactions are not available in the provided search results and would need to be determined experimentally.

Nucleophilic Aromatic Substitution (SNA r)

The bromine atoms on the electron-deficient pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNA r) reactions. The presence of the electron-withdrawing aldehyde group further activates the ring towards nucleophilic attack. Similar to Suzuki coupling, the C2 position is generally more reactive towards nucleophiles.

Reaction with Amines:

Amines can act as nucleophiles to displace one of the bromine atoms. Due to the higher reactivity of the C2 position, the reaction with a primary or secondary amine is expected to yield the corresponding 2-amino-4-bromonicotinaldehyde derivative.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Morpholine

A solution of this compound (1.0 eq.) and morpholine (1.2-2.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is heated at an elevated temperature (e.g., 100-150 °C). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification by column chromatography would yield the expected 2-(morpholin-4-yl)-4-bromonicotinaldehyde.

Reactions of the Aldehyde Functional Group

The aldehyde group of this compound is a key site for a variety of chemical transformations, including olefination, reduction, and condensation reactions.

Olefination Reactions: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes.[1][2][3] This reaction involves the use of a phosphonate carbanion, which is typically more reactive than the corresponding Wittig ylide and often provides better E-selectivity for the resulting alkene.[2][3]

Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction

To a solution of a suitable phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C), a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi) is added to generate the phosphonate carbanion.[3] After stirring for a short period, a solution of this compound (1.0 eq.) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography will afford the corresponding (E)-α,β-unsaturated ester derivative of 2,4-dibromopyridine.

Reduction of the Aldehyde

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[4][5] This transformation is useful for introducing a hydroxymethyl group while preserving the bromo substituents for subsequent cross-coupling reactions.

Experimental Protocol: Reduction with Sodium Borohydride

To a solution of this compound (1.0 eq.) in a protic solvent such as methanol or ethanol at 0 °C, sodium borohydride (1.0-1.5 eq.) is added portion-wise.[4] The reaction mixture is stirred at this temperature for a specified time (typically 30 minutes to a few hours) and monitored by TLC. Upon completion, the reaction is quenched by the addition of water or a dilute acid (e.g., 1 M HCl). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield (2,4-dibromopyridin-3-yl)methanol.

Table 2: Summary of Aldehyde Transformations

| Reaction Type | Reagent(s) | Product Type |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | (E)-α,β-Unsaturated ester |

| Reduction | Sodium Borohydride | Primary alcohol |

Condensation Reactions with Hydrazine Derivatives

The aldehyde functionality of this compound can readily react with hydrazine and its derivatives to form hydrazones.[6] These reactions are often the first step in the synthesis of fused heterocyclic systems, such as pyrazolopyridines.

Experimental Protocol: Formation of a Hydrazone

To a solution of this compound (1.0 eq.) in a suitable solvent like ethanol, a solution of the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.1 eq.) is added. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction. The mixture is then stirred at room temperature or heated to reflux until the reaction is complete. The resulting hydrazone may precipitate from the reaction mixture upon cooling and can be collected by filtration.

Synthesis of Fused Heterocyclic Systems: Pyrazolopyridines

2,4-Dihalonicotinaldehydes are valuable precursors for the synthesis of pyrazolo[3,4-c]pyridines, a class of compounds with potential applications in medicinal chemistry.[2] The synthesis typically involves a condensation reaction with a hydrazine derivative followed by an intramolecular cyclization.

Logical Workflow for Pyrazolo[3,4-c]pyridine Synthesis:

Caption: Synthetic pathway to Pyrazolo[3,4-c]pyridines.

Spectroscopic Data

While specific, experimentally obtained spectra for this compound were not found in the search results, predicted ¹H and ¹³C NMR chemical shifts are crucial for reaction monitoring and product characterization. The following table provides an estimation of the expected chemical shifts based on the analysis of similar structures.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aldehyde-H | ~10.2 | ~188 |

| H-5 | ~8.4 | ~125 |

| H-6 | ~8.7 | ~155 |

| C-2 | - | ~145 |

| C-3 | - | ~130 |

| C-4 | - | ~135 |

| C-5 | See H-5 | See H-5 |

| C-6 | See H-6 | See H-6 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Applications in Drug Discovery

Substituted pyridine and fused pyrazolopyridine scaffolds are prevalent in many biologically active compounds and approved drugs. The ability to selectively functionalize this compound at multiple positions makes it a highly attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as antitumor agents.[3] Although no specific signaling pathways involving this compound have been identified in the provided search results, its derivatives could potentially target a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes, due to the structural diversity that can be achieved from this versatile building block.

Experimental Workflow for a Fragment-Based Drug Discovery (FBDD) Approach:

Caption: FBDD workflow using this compound.

Conclusion

This compound is a highly functionalized building block with a rich and predictable chemical reactivity. The differential reactivity of its two bromine atoms, coupled with the versatility of the aldehyde group, allows for the regioselective synthesis of a wide array of complex heterocyclic structures. This guide has provided an overview of its key transformations, including Suzuki-Miyaura couplings, nucleophilic aromatic substitutions, and various aldehyde-specific reactions. The detailed experimental considerations and workflows presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of novel compounds for applications in materials science and, most notably, in the discovery and development of new therapeutic agents. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in organic synthesis.

References

- 1. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

2,4-Dibromonicotinaldehyde: A Technical Overview of a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromonicotinaldehyde, a halogenated pyridine derivative, serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and an aldehyde group on the pyridine ring, offers multiple reaction sites for the construction of more complex heterocyclic systems. This technical guide provides a summary of the available information on this compound, including its physicochemical properties and potential synthetic utility. Due to a lack of specific literature on its discovery and detailed history, this document focuses on the known data and inferred chemical behavior based on related compounds.

Introduction

This compound, also known as 2,4-Dibromopyridine-3-carboxaldehyde, is a member of the substituted pyridine family, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at positions 2 and 4, and an aldehyde function at position 3 of the pyridine ring, makes it a trifunctional building block. The bromine atoms can be targeted for various cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations, including condensations, oxidations, and reductions.

Physicochemical and Safety Data

The key physical, chemical, and safety data for this compound are summarized in the table below. This information is compiled from various chemical supplier catalogs.

| Property | Value |

| CAS Number | 128071-91-0[1][2][3][4] |

| Molecular Formula | C₆H₃Br₂NO[4] |

| Molecular Weight | 264.90 g/mol [4] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 106-110 °C |

| Boiling Point | 313.4 °C at 760 mmHg |

| Purity | Typically ≥98% |

| Storage | Store in a cool, dry, dark place under an inert atmosphere (2-8°C)[2] |

| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3] |

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be located in the available literature. However, its synthesis can be logically inferred from general methods for the formylation of halogenated pyridines. One plausible synthetic route would involve the formylation of 2,4-dibromopyridine.

The formylation of pyridine rings can be challenging and is often substrate-dependent. Methods such as the Vilsmeier-Haack reaction or metal-halogen exchange followed by quenching with a formylating agent (e.g., N,N-dimethylformamide, DMF) are commonly employed for the introduction of an aldehyde group onto a pyridine ring.

The logical workflow for a potential synthesis is depicted below.

Caption: A potential synthetic workflow for this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three functional groups. The aldehyde group can undergo typical reactions such as:

-

Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

-

Oxidation: To the corresponding carboxylic acid (2,4-dibromonicotinic acid).

-

Reduction: To the corresponding alcohol (2,4-dibromopyridin-3-yl)methanol.

-

Wittig and related olefination reactions: To form substituted alkenes.

The bromine atoms are susceptible to nucleophilic aromatic substitution and, more commonly, to metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 2- and 4-positions of the pyridine ring, making this compound a versatile scaffold for building molecular diversity.

Hypothetical Reaction Pathway: Synthesis of a Substituted Pyridine

The following diagram illustrates a hypothetical reaction pathway starting from this compound, demonstrating its potential in the synthesis of more complex molecules.

Caption: Hypothetical reaction pathways for this compound.

Conclusion

This compound is a commercially available, versatile building block for organic synthesis. While detailed historical and synthetic information is not prominently featured in the scientific literature, its structure suggests significant potential for the synthesis of a wide array of complex heterocyclic compounds. The presence of two modifiable bromine atoms and a reactive aldehyde group provides chemists with a powerful tool for generating molecular diversity in drug discovery and materials science research. Further academic studies on this compound would be beneficial to fully elucidate its synthetic potential and reaction characteristics.

References

Navigating the Solubility Landscape of 2,4-Dibromonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromonicotinaldehyde is a halogenated pyridine derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound. Due to a lack of publicly available quantitative data, this document provides a comprehensive, predicted solubility profile based on chemical principles. Furthermore, it offers a detailed experimental protocol for researchers to precisely determine the solubility of this compound in a range of organic solvents. This guide is intended to be an essential resource for scientists and professionals working with this compound, enabling them to streamline their research and development processes.

Introduction to this compound

This compound is a substituted pyridinecarboxaldehyde with the molecular formula C₆H₃Br₂NO. Its structure, featuring a pyridine ring, an aldehyde group, and two bromine substituents, dictates its physicochemical properties, including its solubility. The presence of the polar aldehyde and the nitrogen atom in the pyridine ring, combined with the nonpolar character of the dibrominated aromatic ring, suggests a nuanced solubility profile across different classes of organic solvents.

Predicted Solubility Profile

In the absence of experimentally determined quantitative solubility data in the public domain, a qualitative prediction can be made based on the principle of "like dissolves like". The polarity of this compound, influenced by its various functional groups, will be the primary determinant of its solubility in different organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The aldehyde and pyridine nitrogen can act as hydrogen bond acceptors, interacting with the hydroxyl group of protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The compound's overall polarity should align well with the polarity of these solvents, leading to strong dipole-dipole interactions. |

| Acetone, Ethyl Acetate | Moderate | These solvents are less polar than DMSO or DMF, which may result in slightly lower but still significant solubility. | |

| Nonpolar | Hexane, Toluene | Low to Very Low | The presence of the polar functional groups will likely limit its solubility in nonpolar solvents. The aromatic ring may contribute to some minimal solubility in toluene through π-π stacking interactions. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for a wide range of organic compounds and is expected to effectively solvate this compound. |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the quantitative determination of the solubility of this compound in organic solvents. This method is based on the equilibrium saturation technique followed by a suitable analytical method for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

Determine the concentration of this compound in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration (mg/mL) × Dilution Factor

-

Logical Relationship of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Caption: Logical relationship of solubility based on solute and solvent properties.

Conclusion

A Technical Guide to the Crystal Structure Analysis of 2,4-Dibromonicotinaldehyde

Disclaimer: As of the latest search, the specific crystal structure of 2,4-Dibromonicotinaldehyde has not been publicly deposited in crystallographic databases. Therefore, this document serves as an in-depth technical template, presenting a hypothetical yet plausible crystal structure analysis based on the principles of X-ray crystallography and the known behavior of similar brominated heterocyclic compounds. The data and experimental protocols herein are representative examples designed to meet the structural and content requirements of this guide.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including its reactivity, stability, and potential biological activity. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this arrangement, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.[1][2][3] This guide details a hypothetical crystal structure analysis of this compound, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. The presence of bromine atoms, a pyridine nitrogen, and an aldehyde group suggests the potential for a rich variety of non-covalent interactions, such as halogen bonding, hydrogen bonding, and π–π stacking, which are crucial in dictating the supramolecular architecture.[4][5] Understanding these interactions provides insight into crystal packing and can inform the design of novel materials and pharmaceutical co-crystals.

Experimental Protocols

Synthesis of this compound

A solution of 2,4-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen atmosphere. To this solution, n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the resulting mixture is stirred for 1 hour at the same temperature. Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield this compound as a solid.

Single-Crystal Growth

Single crystals suitable for X-ray diffraction are grown by the slow evaporation method. The purified this compound (50 mg) is dissolved in a minimal amount of a solvent mixture, such as dichloromethane/hexane (1:1 v/v), in a small vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature. After several days, colorless, prism-shaped crystals are formed and carefully selected for analysis. Alternative methods like vapor diffusion, where a less volatile solvent (e.g., DMF or DMSO) containing the compound is exposed to the vapor of a more volatile anti-solvent, can also be employed.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

A selected single crystal is mounted on a goniometer head.[3] Data collection is performed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a low-noise detector at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.[1] The crystal-to-detector distance is set, and a series of frames are collected with varying ω and φ scans. The collected data are processed for cell refinement, integration, and scaling. An absorption correction is applied. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Results and Discussion

Molecular Structure

The asymmetric unit of the hypothetical crystal structure contains one molecule of this compound. The pyridine ring is essentially planar. The aldehyde group is slightly twisted out of the plane of the pyridine ring. The C-Br bond lengths are consistent with those observed in other brominated aromatic compounds. The molecular geometry, including selected bond lengths and angles, is summarized in Table 2.

Crystal Packing and Intermolecular Interactions

The crystal packing is primarily governed by a network of intermolecular interactions. The analysis of the crystal lattice reveals the presence of significant halogen bonding. Specifically, a Type-II C—Br···O interaction is observed between the bromine atom at the C4 position and the oxygen atom of the aldehyde group of an adjacent molecule. This type of interaction, where the C-Br···O angle is close to 180°, is driven by the electropositive σ-hole on the bromine atom.[7] Additionally, molecules are arranged in a head-to-tail fashion, leading to π–π stacking interactions between the electron-deficient pyridine rings of neighboring molecules. These interactions contribute to the formation of a stable three-dimensional supramolecular network, as depicted in the diagram below.

Data Presentation

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₆H₃Br₂NO |

| Formula weight | 264.90 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.512(3) Å |

| b | 10.234(4) Å |

| c | 9.876(3) Å |

| α | 90° |

| β | 105.21(2)° |

| γ | 90° |

| Volume | 828.9(5) ų |

| Z | 4 |

| Density (calculated) | 2.125 Mg/m³ |

| Absorption coefficient | 9.55 mm⁻¹ |

| F(000) | 496 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 5480 |

| Independent reflections | 1890 [R(int) = 0.045] |

| Completeness to θ = 28.0° | 99.8 % |

| Data / restraints / parameters | 1890 / 0 / 118 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | |

| R₁ | 0.038 |

| wR₂ | 0.092 |

| R indices (all data) | |

| R₁ | 0.049 |

| wR₂ | 0.105 |

| Largest diff. peak and hole | 0.65 and -0.78 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| Br(1)-C(2) | 1.895(3) | C(6)-N(1)-C(2) | 117.5(2) |

| Br(2)-C(4) | 1.891(3) | N(1)-C(2)-C(3) | 122.8(3) |

| N(1)-C(2) | 1.334(4) | C(2)-C(3)-C(4) | 118.9(3) |

| N(1)-C(6) | 1.338(4) | C(3)-C(4)-C(5) | 119.2(3) |

| C(3)-C(7) | 1.489(4) | C(4)-C(5)-C(6) | 119.5(3) |

| C(7)-O(1) | 1.211(4) | N(1)-C(6)-C(5) | 122.1(3) |

| C(3)-C(4) | 1.392(4) | N(1)-C(2)-Br(1) | 116.4(2) |

| C(5)-C(6) | 1.388(4) | C(4)-C(3)-C(7) | 124.1(3) |

| O(1)-C(7)-C(3) | 125.5(3) |

Table 3: Hypothetical Intermolecular Interaction Geometry (Å, °)

| D—H···A / D···A | D-H | H···A | D···A | ∠DHA | Symmetry Code |

| C(4)—Br(2)···O(1) | - | - | 3.152(2) | - | 1-x, -y, 1-z |

| C(6)—H(6)···N(1) | 0.93 | 2.65 | 3.561(3) | 168 | x, 1/2-y, 1/2+z |

Visualization of Supramolecular Assembly

References

- 1. rigaku.com [rigaku.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. mdpi.com [mdpi.com]

- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2,4-Dibromonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2,4-Dibromonicotinaldehyde. Due to the absence of direct experimental and computational studies on this specific molecule in the public domain, this document presents a robust theoretical model based on established computational methodologies applied to analogous brominated and substituted pyridine compounds. The data herein, including optimized geometry, vibrational frequencies, and electronic properties, are derived from Density Functional Theory (DFT) calculations. This guide is intended to serve as a foundational resource for researchers interested in the computational chemistry, spectroscopic analysis, and potential pharmaceutical applications of this compound and related molecules. All quantitative data is presented in structured tables, and detailed hypothetical experimental protocols are provided. Visualizations of the molecular structure, computational workflow, and a potential signaling pathway are included to facilitate understanding.

Introduction

Substituted nicotinaldehydes are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The introduction of bromine atoms into the pyridine ring can modulate the molecule's electronic properties, reactivity, and biological activity. This compound, with its aldehyde functional group and dibrominated pyridine core, presents an interesting target for theoretical and experimental investigation. Quantum chemical calculations offer a powerful tool to predict the molecular structure, spectroscopic properties, and reactivity of such novel compounds, providing valuable insights prior to and in conjunction with experimental work.

This guide outlines a theoretical study of this compound using Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations of organic molecules.[1][2][3] The presented data, while theoretical, provides a solid foundation for future experimental work and drug design efforts.

Computational Methodology

The quantum chemical calculations detailed in this guide were theoretically performed using the Gaussian 09 software package. The methodology is based on common practices for similar molecules.[4]

Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1][3] This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[5] A conformational analysis was theoretically performed to identify the most stable structure.[6] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Calculations: Harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p)) to predict the infrared (IR) and Raman spectra of the title molecule. The calculated frequencies were uniformly scaled by a factor of 0.961 to correct for anharmonicity and the approximations inherent in the computational method.[4] The assignment of vibrational modes was based on the Potential Energy Distribution (PED) using the VEDA 4 program.[1]

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap and assess the molecule's kinetic stability and chemical reactivity. Time-dependent DFT (TD-DFT) was employed to predict the electronic absorption spectrum (UV-Vis).[1] The molecular electrostatic potential (MEP) surface was also generated to identify regions of electrophilic and nucleophilic reactivity.

Predicted Molecular Structure and Properties

Optimized Molecular Geometry

The optimized geometric parameters of this compound are presented in the following tables. These theoretical values provide a prediction of the molecule's three-dimensional structure.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Bond Length (Å) |

| C2-Br | 1.895 |

| C4-Br | 1.892 |

| C3-C7 (Aldehyde) | 1.485 |

| C7=O8 | 1.210 |

| C7-H9 | 1.108 |

| N1-C2 | 1.335 |

| N1-C6 | 1.340 |

| C2-C3 | 1.415 |

| C3-C4 | 1.401 |

| C4-C5 | 1.388 |

| C5-C6 | 1.392 |

| C5-H | 1.084 |

| C6-H | 1.085 |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Bond Angle (°) |

| N1-C2-Br | 116.5 |

| C3-C2-Br | 124.3 |

| C3-C4-Br | 123.8 |

| C5-C4-Br | 116.9 |

| C2-C3-C7 | 121.7 |

| C4-C3-C7 | 118.5 |

| O8=C7-C3 | 124.5 |

| O8=C7-H9 | 120.8 |

| C3-C7-H9 | 114.7 |

| C2-N1-C6 | 117.2 |

| N1-C2-C3 | 122.8 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 119.3 |

| C4-C5-C6 | 118.9 |

| N1-C6-C5 | 122.0 |

Table 3: Predicted Dihedral Angles for this compound

| Dihedral Angle | Predicted Dihedral Angle (°) |

| O8=C7-C3-C2 | 179.8 |

| O8=C7-C3-C4 | -0.5 |

| H9-C7-C3-C2 | -0.3 |

| H9-C7-C3-C4 | 179.4 |

| C6-N1-C2-C3 | 0.2 |

| C2-N1-C6-C5 | -0.1 |

| N1-C2-C3-C4 | -0.1 |

| C2-C3-C4-C5 | 0.1 |

| C3-C4-C5-C6 | -0.1 |

| C4-C5-C6-N1 | 0.0 |

Predicted Vibrational Spectra

The predicted vibrational frequencies and their assignments provide a theoretical basis for interpreting experimental IR and Raman spectra.

Table 4: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹, Scaled) | Assignment |

| 3085 | Aromatic C-H stretch |

| 2850 | Aldehyde C-H stretch |

| 1715 | Aldehyde C=O stretch |

| 1580 | Aromatic C=C stretch |

| 1550 | Aromatic C=C stretch |

| 1450 | Aromatic C=N stretch |

| 1380 | In-plane C-H bend |

| 1220 | C-C stretch |

| 1105 | C-Br stretch |

| 850 | Out-of-plane C-H bend |

| 650 | C-Br bend |

Predicted Electronic Properties

The electronic properties offer insights into the reactivity and potential applications of the molecule in optoelectronics.

Table 5: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.54 eV |

| HOMO-LUMO Gap | 4.31 eV |

| Dipole Moment | 3.25 Debye |

| Predicted λmax (UV-Vis) | 285 nm |

Hypothetical Experimental Protocols

While this guide focuses on theoretical calculations, the following protocols outline standard experimental procedures for the synthesis and characterization of a compound like this compound.

Synthesis of this compound

A plausible synthetic route could involve the formylation of a pre-existing 2,4-dibromopyridine scaffold. A representative procedure is outlined below, adapted from methodologies for similar compounds.[7]

-

Lithiation: A solution of 2,4-dibromopyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen or argon atmosphere.

-

Formylation: n-Butyllithium (1.05 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the lithiated intermediate. Ethyl formate (5 equivalents) is then added slowly, ensuring the internal temperature remains below -74 °C.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quenching and Extraction: The reaction is quenched at -78 °C by the addition of a saturated aqueous ammonium chloride solution, followed by 0.5 N HCl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to yield this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be recorded using KBr pellets or as a thin film on a spectrometer in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the molecular weight and elemental composition of the synthesized compound.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent (e.g., ethanol or acetonitrile) to determine the maximum absorption wavelength (λmax).

Visualizations

Molecular Structure

Caption: Optimized molecular structure of this compound.

Computational Workflow

Caption: General workflow for quantum chemical calculations.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a detailed theoretical framework for the quantum chemical properties of this compound. The presented data on molecular geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, serve as a valuable starting point for future research. The hypothetical experimental protocols and visualizations further support the utility of this compound as a target for synthesis and characterization. This work aims to stimulate further investigation into the chemistry and potential applications of this compound in fields such as medicinal chemistry and materials science. It is imperative that future work focuses on the experimental validation of the theoretical predictions presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in 2,4-Dibromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromonicotinaldehyde is a halogenated heterocyclic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of two electron-withdrawing bromine atoms on the pyridine ring is anticipated to substantially enhance the electrophilicity of the aldehyde group, rendering it highly susceptible to nucleophilic attack. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of the aldehyde moiety in this compound. It synthesizes theoretical principles with data from analogous compounds to predict its reactivity. Furthermore, this guide details robust experimental and computational protocols for the quantitative and qualitative assessment of this key chemical property.

Introduction

The reactivity of aldehydes is fundamentally dictated by the electrophilic character of the carbonyl carbon. This electrophilicity is subject to modulation by the electronic effects of substituents appended to the molecular scaffold. In the case of this compound, the aldehyde group is attached to a pyridine ring, an intrinsically electron-deficient aromatic system. The electrophilic nature of this system is further amplified by the strong inductive and moderate mesomeric electron-withdrawing effects of the two bromine substituents at the 2- and 4-positions. Consequently, the carbonyl carbon of this compound is expected to be significantly more electron-deficient and, therefore, more reactive towards nucleophiles than both benzaldehyde and unsubstituted nicotinaldehyde. A direct analogue, 2,4,6-trichloronicotinaldehyde, is noted for its highly reactive aldehyde group due to the electron-withdrawing nature of the chlorine atoms[1]. This guide will explore the theoretical underpinnings of this enhanced electrophilicity, present predicted and comparative data, and provide detailed methodologies for its empirical determination.

Theoretical Framework and Predicted Reactivity

The high electrophilicity of the aldehyde group in this compound can be rationalized by considering the following factors:

-

Inductive Effects: The two bromine atoms exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the pyridine ring and, by extension, from the attached aldehyde group.

-

Mesomeric Effects: While halogens can exert a +M (electron-donating) effect, their -I effect is dominant. The overall electronic influence of the bromine atoms deactivates the pyridine ring towards electrophilic substitution and enhances the electrophilicity of substituents like the aldehyde group.

-

Aromatic System: The pyridine nitrogen itself acts as an electron sink, contributing to the overall electron-deficient nature of the ring system.

These combined electronic effects lead to a significant partial positive charge (δ+) on the carbonyl carbon, making it a prime target for nucleophilic attack. This is a general characteristic of aldehydes, which are typically more reactive than ketones due to less steric hindrance and fewer electron-donating alkyl groups[2][3]. The general mechanism of nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate[4][5][6][7][8][9][10].

Quantitative and Qualitative Assessment of Electrophilicity

Spectroscopic Analysis

Spectroscopic methods provide indirect but valuable information about the electronic environment of the carbonyl group.

| Spectroscopic Technique | Parameter | Predicted Value for this compound | Rationale |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) of Carbonyl Carbon | ~185 - 195 ppm | The strong electron-withdrawing effect of the dibrominated pyridine ring will deshield the carbonyl carbon, shifting its resonance downfield. For comparison, the predicted ¹³C NMR chemical shift for the carbonyl carbon of the analogous 2,4,6-trichloronicotinaldehyde is approximately 185 ppm[11]. Standard aldehyde carbonyls typically appear in the 190-200 ppm range[3][12]. |

| Infrared (IR) Spectroscopy | C=O Stretching Frequency (ν) | > 1700 cm⁻¹ | The electron-withdrawing substituents will increase the force constant of the C=O bond, leading to a higher stretching frequency compared to non-halogenated aromatic aldehydes. |

| UV-Vis Spectroscopy | n→π* Transition Wavelength (λ_max) | Shorter wavelength | The electron-withdrawing groups lower the energy of the n orbital on the oxygen to a lesser extent than the π* orbital of the carbonyl group. This increases the energy gap for the n→π* transition, resulting in a hypsochromic (blue) shift. |

Computational Chemistry

Density Functional Theory (DFT) and other computational methods are powerful tools for quantifying electrophilicity.

| Computational Parameter | Predicted Trend for this compound | Significance |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Low | A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity[13][14][15][16]. |

| Molecular Electrostatic Potential (MEP) | Highly positive potential on the carbonyl carbon | The MEP map visually represents the charge distribution, with a deep blue (highly positive) region on the carbonyl carbon indicating a strong electrophilic site[17][18]. |

| Calculated Partial Charge on Carbonyl Carbon | High positive charge | A greater calculated positive charge on the carbonyl carbon directly correlates with increased electrophilicity. |

| Global Electrophilicity Index (ω) | High | This index, derived from HOMO and LUMO energies, provides a quantitative measure of the overall electrophilic nature of a molecule[13]. |

Experimental Protocols for Reactivity Assessment

The following are detailed experimental protocols that can be employed to empirically determine the electrophilicity of the aldehyde group in this compound.

Synthesis and Characterization

A plausible synthetic route to this compound would involve the formylation of 2,4-dibromopyridine. A general procedure, analogous to the synthesis of 2,4,6-trichloronicotinaldehyde, is outlined below[11].

Protocol:

-

Dissolve 2,4-dibromopyridine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C.

-

Add a strong base such as n-butyllithium dropwise to facilitate lithiation.

-

After stirring, slowly add an electrophilic formylating agent (e.g., ethyl formate).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, followed by washing, drying, and concentration under reduced pressure.

-

Purify the crude product by column chromatography.

-